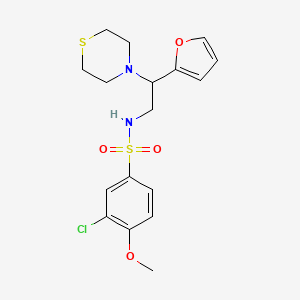![molecular formula C19H21F3N4O3S B3010638 4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2194903-03-0](/img/structure/B3010638.png)
4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions, including condensation, chlorination, and nucleophilic substitution. For example, a green synthetic method for a thienopyrimidin-4-yl morpholine derivative was established through a three-step process with a total yield of 43% . Similarly, the synthesis of pyrroloquinoline derivatives involved the creation of a new chemotype of small molecule inhibitors, with some compounds showing potent inhibition of caspase-3 . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as 1H NMR and MS. For instance, the structure of a benzo[b]pyrimido[5,4-e][1,4]thiazin derivative was confirmed using 1H and 13C NMR data . These techniques would likely be applicable in analyzing the molecular structure of "4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine" to ensure the correct synthesis and to understand its conformation.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of new derivatives of benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl morpholine . The trifluoromethyl group in the compound of interest suggests that it may also be involved in reactions typical of electron-withdrawing groups, such as influencing the reactivity of adjacent functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can vary widely depending on their substitution patterns. For example, the presence of a trifluoromethyl group can significantly affect the compound's lipophilicity and metabolic stability, which is important in the context of drug design . The specific properties of "this compound" would need to be determined experimentally, but it is likely to exhibit characteristics influenced by its trifluoromethyl and morpholine groups.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Structure
- A study by Kuznetsov, Nam, and Chapyshev (2007) developed a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines. This involves the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine and subsequent reactions, highlighting the compound's relevance in complex chemical syntheses (Kuznetsov et al., 2007).
Crystallography and Molecular Structure
- Research by Kumar et al. (2012) on similar compounds such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide, offers insights into the molecular and crystal structure of related compounds. This includes understanding the conformation and interactions within the molecular structure, which is crucial for designing compounds with specific properties (Kumar et al., 2012).
Antimicrobial Activity
- Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a 4-(4-aminophenyl)morpholin-3-one molecule and investigated their antimicrobial activity. This suggests the potential of the morpholine-based compound in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).
Drug Modulation and Interaction
- A study by Oliveira et al. (2015) examined the modulating activity of 4-(Phenylsulfonyl) morpholine, a related compound, against standard and multi-resistant strains of various bacteria and fungi. This research highlights the role of such compounds in enhancing the effectiveness of existing antimicrobial agents (Oliveira et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidine derivatives are known to inhibitcyclin-dependent kinase (CDK) and mammalian target of rapamycin (mTOR) . These proteins play crucial roles in cell cycle regulation and protein synthesis, respectively.
Mode of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. Inhibition of CDK can disrupt the cell cycle, potentially halting the proliferation of cancer cells . Inhibition of mTOR can affect protein synthesis, impacting cell growth and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if it inhibits CDK and mTOR as suggested, it could potentially halt cell proliferation and affect protein synthesis, respectively .
Propiedades
IUPAC Name |
4-[8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)16-5-1-3-14(11-16)13-30(27,28)26-6-2-4-15-12-23-18(24-17(15)26)25-7-9-29-10-8-25/h1,3,5,11-12H,2,4,6-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCCHNIHBOWYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-tert-butyl-3-azabicyclo[3.2.1]octan-8-ylidene}hydroxylamine](/img/structure/B3010555.png)
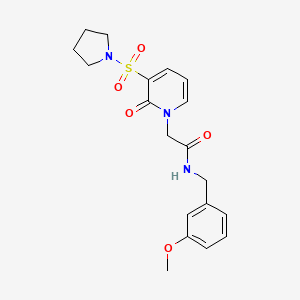
![N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3010557.png)
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
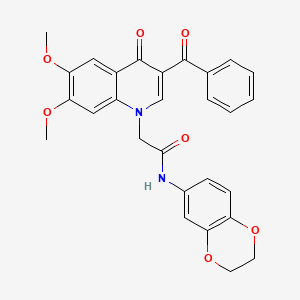
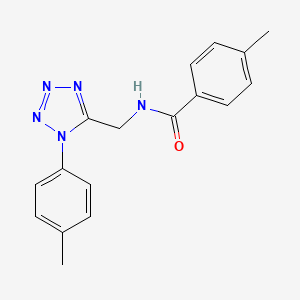
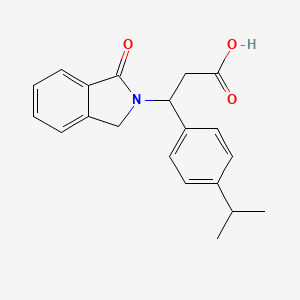
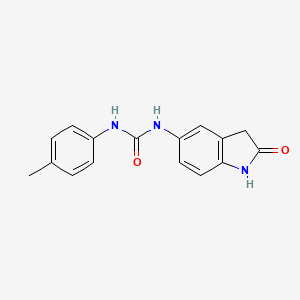
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3010572.png)
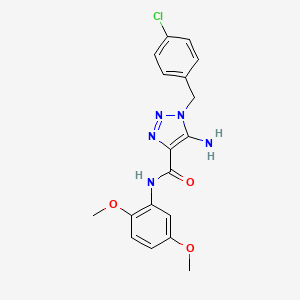
![NCGC00386040-01_C52H86O22_alpha-L-Arabinopyranoside, (3beta,5xi,9xi,16alpha)-13,28-epoxy-16,23-dihydroxyoleanan-3-yl O-beta-D-glucopyranosyl-(1->2)-O-[O-beta-D-xylopyranosyl-(1->2)-beta-D-glucopyranosyl-(1->4)]-](/img/structure/B3010574.png)
![N-(6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)prop-2-enamide](/img/structure/B3010575.png)

